N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide
Description
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzofuran core substituted with a carbamoyl group at the 2-position and an oxalamide linker connected to a 2-(2-hydroxyethoxy)ethyl chain.
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[2-(2-hydroxyethoxy)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6/c16-13(20)12-11(9-3-1-2-4-10(9)24-12)18-15(22)14(21)17-5-7-23-8-6-19/h1-4,19H,5-8H2,(H2,16,20)(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVKACABPFKIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide is a complex organic compound that has attracted significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by several key components:
- Benzofuran Moiety : Known for its ability to intercalate with DNA.
- Oxalamide Functional Group : Capable of forming hydrogen bonds with amino acids in proteins.
- Hydroxyethoxy Substituent : Enhances solubility and bioavailability.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N4O4 |
| Molecular Weight | 358.39 g/mol |
| CAS Number | 899754-94-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : It may inhibit or activate enzymes involved in inflammatory pathways and cancer progression.
- DNA Intercalation : The benzofuran ring can intercalate with DNA, potentially disrupting replication and transcription processes.
- Protein Binding : The oxalamide group can form hydrogen bonds with amino acid residues, influencing protein function.
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that this compound can reduce the expression of inflammatory markers in cell cultures.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism involves:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating by interfering with cell cycle regulation.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the compound's effect on human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
- Animal Models : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor growth compared to controls, indicating its potential efficacy as a therapeutic agent.
- Mechanistic Insights : Further research revealed that the compound inhibits specific kinases involved in cancer progression, providing a clearer understanding of its biological activity.
Comparison with Similar Compounds
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Structure : Features a 2,4-dimethoxybenzyl group and a pyridinylethyl side chain.
- Applications : A potent umami flavor enhancer with regulatory approval (FEMA 4233) for use in sauces, snacks, and frozen foods .
- Toxicology: No observed adverse effect level (NOEL): 100 mg/kg body weight/day in 93-day rat studies . Rapid metabolism in rat hepatocytes without amide hydrolysis products, indicating metabolic stability .
- Regulatory Status : Approved globally as a flavoring agent .
N1-(2-Carboxyphenyl)-N2-(3-nitrophenyl)oxalamide (4e)
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c)
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767)
- Structure : Combines a benzo[d][1,3]dioxole ring with a heptyl chain.
- Metabolism : Rapid hepatic metabolism without amide cleavage, similar to S336 .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Metabolic Pathways
Research Findings and Critical Analysis
- Structural-Activity Relationships :
- The 2-(2-hydroxyethoxy)ethyl group in the target compound may enhance solubility compared to S336’s pyridinylethyl chain but could reduce metabolic stability .
- Benzofuran cores (target compound) vs. benzyl/pyridine systems (S336) may influence receptor binding in flavor or pharmaceutical applications .
- Toxicological Gaps: The target compound lacks direct NOEL data, unlike S336 and related flavoring agents .
- Regulatory Considerations : S336’s approval highlights the importance of metabolic and toxicological profiling for oxalamides in food applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
